![molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 103335-41-7](/img/structure/B29297.png)
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Overview
Description
The compound “(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate” is also known as Methyl 3-oxo-4-aza-5a-androst-1-ene-17beta-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C20H29NO3 . It has a molecular weight of 331.4 g/mol . The structure includes several stereocenters .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 478.6±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 74.3±3.0 kJ/mol . The flash point is 243.3±28.7 °C . The index of refraction is 1.525 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Controlled Drug Delivery
Dutasteride is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia. Researchers have evaluated the potential to deliver dutasteride in a controlled/sustained manner when formulated as a microarray . The low oral dose, low aqueous solubility, and slow rate of elimination of dutasteride were considered ideal properties which may enable a once-weekly microarray option for patients .
Treatment of Amyotrophic Lateral Sclerosis
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by the loss of upper and lower motor neurons. Dutasteride, a dual inhibitor of type 1 and type 2 5α-reductase (5AR) enzymes, shows great anti-ALS properties . Dutasteride shows great neuroprotective, antioxidant, and anti-inflammatory effects. It also appears effective against glutamate toxicity, and it is capable of restoring altered dopamine activity (DA) .
Treatment of Benign Prostatic Hyperplasia
Dutasteride is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia . It is a dual inhibitor of type 1 and type 2 5α-reductase (5AR) enzymes, which are involved in the conversion of testosterone to dihydrotestosterone (DHT), a hormone that causes prostate growth .
Treatment of Androgenic Alopecia
Dutasteride is also used in the treatment of androgenic alopecia . It inhibits the conversion of testosterone to dihydrotestosterone (DHT), a hormone that causes hair loss .
Neuroprotection
Dutasteride shows great neuroprotective effects . It is capable of restoring altered dopamine activity (DA), which is crucial for normal brain function .
Antioxidant and Anti-inflammatory Effects
Dutasteride has antioxidant and anti-inflammatory effects . These properties could be beneficial in the treatment of various diseases characterized by oxidative stress and inflammation .
Mechanism of Action
Target of Action
Dutasteride methyl ester, also known as Dutasteride, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .
Mode of Action
Dutasteride is a dual 5α-reductase inhibitor . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, Dutasteride prevents the conversion of testosterone into DHT . This action leads to a significant decrease in circulating DHT levels, by up to 98% .
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride is the conversion of testosterone into DHT . This process is crucial in the development and enlargement of the prostate gland. By inhibiting the 5-alpha reductase enzymes, Dutasteride disrupts this pathway, leading to a significant reduction in DHT levels .
Pharmacokinetics
The pharmacokinetics of Dutasteride are influenced by its formulation . The bioavailability of Dutasteride is around 60% , and it is primarily metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is approximately 4-5 weeks . These properties impact the drug’s bioavailability and its overall effectiveness in the body.
Result of Action
The primary result of Dutasteride’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) . By decreasing DHT levels, Dutasteride reduces the size of an enlarged prostate, improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of Dutasteride can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering Dutasteride for optimal therapeutic outcomes.
properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGMYJYBSBKA-ALHYADCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451476 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
CAS RN |
103335-41-7 | |
Record name | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103335-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dutasteride methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUTASTERIDE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDK98J5FUO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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